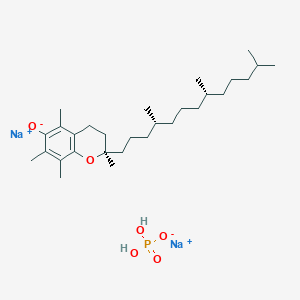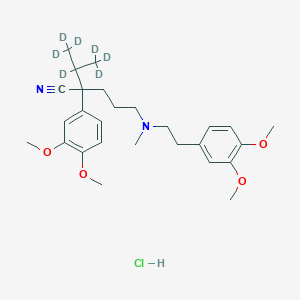
HX 630-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HX 630-d4 is an isotope labelled compound of HX 630 . It is the labelled analogue of a nuclear receptor retinoid X receptor (RXR) agonist that exerts antiproliferative effects in vascular smooth muscle cells (VSMCs) in vivo and in vitro . It is a potential therapeutic target for vascular injury and intimal thickening . It efficiently enhanced ABCA1 mRNA expression and apoA-I-dependent cellular cholesterol release in differentiated THP-1 cells .
Molecular Structure Analysis
The molecular formula of HX 630-d4 is C28H23D4NO2S . Its molecular weight is 445.61 . The structure includes a benzoic acid group attached to a tetrahydrobenzo[b]naphtho[2,3-f][1,4]thiazepin ring system .Physical And Chemical Properties Analysis
The molecular weight of HX 630-d4 is 445.61 . Its molecular formula is C28H23D4NO2S . Unfortunately, specific physical properties such as melting point, boiling point, solubility, etc., were not found in the sources I accessed.将来の方向性
The future directions of HX 630-d4 research could involve further exploration of its antiproliferative effects in vascular smooth muscle cells and its potential as a therapeutic target for vascular injury and intimal thickening . Additionally, its role in enhancing ABCA1 mRNA expression and apoA-I-dependent cellular cholesterol release could be investigated further .
特性
CAS番号 |
1794787-53-3 |
|---|---|
製品名 |
HX 630-d4 |
分子式 |
C₂₈H₂₃D₄NO₂S |
分子量 |
445.61 |
同義語 |
4-(7,8,9,10-tetrahydro-7,7,10,10-tetramethylbenzo[b]naphtho[2,3-f][1,4]thiazepin-12-yl)benzoic Acid-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)
